Pro-val

描述

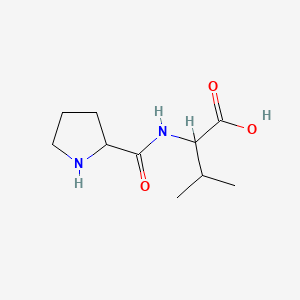

Pro-val, also known as proline-valine, is a dipeptide composed of the amino acids proline and valine. Dipeptides are molecules consisting of two amino acids linked by a single peptide bond. Proline is a unique amino acid due to its cyclic structure, which introduces kinks in peptide chains, while valine is a branched-chain amino acid known for its hydrophobic properties. This compound is of interest in various fields, including biochemistry, pharmacology, and materials science, due to its structural and functional properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Pro-val typically involves the coupling of proline and valine using peptide bond formation techniques. One common method is the solid-phase peptide synthesis (SPPS), which involves the following steps:

Activation of the Carboxyl Group: The carboxyl group of valine is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt).

Coupling Reaction: The activated valine is then coupled with the amino group of proline, forming the peptide bond.

Cleavage and Purification: The dipeptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers, which allow for the efficient and reproducible synthesis of peptides. The process involves similar steps as SPPS but is optimized for large-scale production. Additionally, enzymatic methods using proteases can be employed to catalyze the formation of this compound under mild conditions, offering an environmentally friendly alternative to chemical synthesis.

化学反应分析

Types of Reactions

Pro-val can undergo various chemical reactions, including:

Hydrolysis: The peptide bond in this compound can be hydrolyzed by proteolytic enzymes or acidic/basic conditions, resulting in the release of proline and valine.

Oxidation: Oxidative conditions can modify the side chains of proline and valine, potentially altering the properties of the dipeptide.

Common Reagents and Conditions

Hydrolysis: Enzymes such as trypsin or pepsin, or acidic conditions (e.g., hydrochloric acid).

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or thiols in the presence of activating agents.

Major Products Formed

Hydrolysis: Proline and valine.

Oxidation: Oxidized derivatives of proline and valine.

Substitution: Modified this compound with new functional groups.

科学研究应用

Pro-val has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.

Biology: Investigated for its role in protein structure and function, particularly in the context of proline-rich regions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of biomaterials and as a building block for the synthesis of more complex peptides.

作用机制

The mechanism of action of Pro-val depends on its specific application. In biological systems, this compound can interact with enzymes and receptors, influencing various biochemical pathways. For example, its cyclic structure can disrupt protein-protein interactions, while its hydrophobic properties can affect membrane permeability. The molecular targets and pathways involved include proteases, transporters, and signaling molecules.

相似化合物的比较

Pro-val can be compared with other dipeptides and amino acid derivatives:

Proline-Glycine (Pro-Gly): Similar in structure but lacks the branched side chain of valine, resulting in different hydrophobicity and flexibility.

Valine-Leucine (Val-Leu): Both are branched-chain amino acids, but the presence of proline in this compound introduces unique structural features.

Proline-Alanine (Pro-Ala): Alanine is a smaller, less hydrophobic amino acid compared to valine, leading to differences in peptide properties.

This compound’s uniqueness lies in the combination of proline’s cyclic structure and valine’s hydrophobic side chain, which together confer distinct structural and functional characteristics.

生物活性

Cyclo(L-Pro-L-Val), commonly referred to as Pro-Val, is a cyclic dipeptide composed of proline and valine. This compound has garnered attention in various fields due to its notable biological activities, particularly its antibacterial and cytotoxic properties. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis methods, and potential applications.

1. Antibacterial Activity

This compound exhibits significant antibacterial properties, particularly against gram-positive bacteria. Research indicates that it is effective against strains such as:

- Staphylococcus aureus

- Bacillus subtilis

However, it shows limited efficacy against gram-negative bacteria like Escherichia coli . The mechanisms underlying its antibacterial action are still being investigated but may involve:

- Disruption of bacterial cell membranes

- Interference with quorum-sensing pathways, which are crucial for bacterial communication and virulence .

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Gram Type | Efficacy |

|---|---|---|

| Staphylococcus aureus | Positive | Effective |

| Bacillus subtilis | Positive | Effective |

| Escherichia coli | Negative | Limited Efficacy |

2. Cytotoxic Effects

This compound has demonstrated cytotoxic effects in various cancer cell lines. Studies suggest that it may inhibit cellular proliferation through mechanisms such as:

- Induction of apoptosis

- Disruption of cell cycle progression

These properties indicate potential applications in oncology, particularly in developing new cancer therapies .

The unique structure of this compound allows it to interact with biological targets effectively. Its rigid conformation enhances its ability to form stable interactions with proteins involved in various biological processes. Notably, this compound has been shown to:

- Inhibit aflatoxin production in fungi without affecting their growth.

- Suppress inflammation by inhibiting key proteins like IKKα and NF-κB .

4. Synthesis Methods

The synthesis of this compound typically involves the condensation of N-Cbz proline with methyl L-valine, followed by cyclization using a suitable solvent. This method is efficient and maintains the chirality of the compound, making it suitable for synthesizing chiral cyclodipeptides.

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Condensation | Combine N-Cbz proline with methyl L-valine |

| Cyclization | Use 2-butanol as a solvent |

| Purification | Remove protecting groups |

5. Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study demonstrated that this compound effectively inhibited the growth of specific bacterial strains while promoting pigment production in others like Chromobacterium violaceum , indicating its role in microbial ecology .

- Another research highlighted its potential use in drug delivery systems due to its ability to enhance the intracellular uptake of therapeutic agents like methotrexate .

6. Applications

This compound's diverse biological activities suggest several potential applications:

- Pharmaceuticals : As an antibacterial agent or a component in drug delivery systems.

- Agriculture : As a biocontrol agent due to its selective inhibition of fungal aflatoxin production.

- Oncology : In developing novel cancer treatments targeting specific pathways involved in tumor growth.

属性

IUPAC Name |

3-methyl-2-(pyrrolidine-2-carbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-6(2)8(10(14)15)12-9(13)7-4-3-5-11-7/h6-8,11H,3-5H2,1-2H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJGUZSYVIVZGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prolyl-Valine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029030 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

52899-09-9 | |

| Record name | Pro-val | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052899099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC319054 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。